molecular formula C4H3N2NaO3 B1260916 Barbituric acid, sodium salt CAS No. 4390-16-3

Barbituric acid, sodium salt

Cat. No. B1260916
CAS RN: 4390-16-3
M. Wt: 150.07 g/mol
InChI Key: MHQHHBYRYFICDV-UHFFFAOYSA-M
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Description

Barbituric acid, sodium salt, also known as Sodium barbiturate, is a derivative of barbituric acid . Barbiturates are a class of drugs characterized as central nervous system (CNS) depressants . They are effective when used medically as anxiolytics, hypnotics, and anticonvulsants .


Synthesis Analysis

The synthesis of barbituric acid derivatives has been a subject of research for many years . One study discusses the selective reduction of barbituric acids using SmI2/H2O . This method delivers mono- and bicyclic hemiaminal products by a general single-electron-transfer polarity reversal mechanism .


Molecular Structure Analysis

The molecular formula of Barbituric acid, sodium salt is C4H3N2NaO3 . The InChI representation is InChI=1S/C4H4N2O3.Na/c7-2-1-3 (8)6-4 (9)5-2;/h1H2, (H2,5,6,7,8,9);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Barbituric acid, sodium salt is an odorless white crystalline powder . Aqueous solutions are alkaline to litmus and phenolphthalein (pH approximately 9.3) .

Scientific Research Applications

Enantioselective Catalysis

Sodium barbiturate derivatives are used as building blocks in enantioselective catalysis . This application is crucial in pharmaceutical chemistry, where the creation of chiral molecules can lead to drugs with specific therapeutic effects . The derivatives of barbituric acid are employed in organocatalytic and metal-based enantioselective sequences, allowing for the construction of high-value chiral heterocycles.

Urease Inhibition

Research has shown that certain barbituric acid derivatives can act as urease inhibitors . This is significant in the development of treatments for diseases caused by ureolytic enzymes.

Mechanism of Action

Target of Action

Sodium barbiturate, also known as barbituric acid sodium salt, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which helps to maintain the balance of excitation and inhibition in the brain .

Mode of Action

Sodium barbiturate enhances the activity of GABA at the GABA_A receptor . It increases the duration of time for which the chloride ion channel on the GABA complex is open . This leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of the nerve impulse . This ultimately leads to a decrease in neuronal excitability and a calming effect on the brain .

Biochemical Pathways

The primary biochemical pathway affected by sodium barbiturate is the GABAergic pathway . By enhancing the activity of GABA, sodium barbiturate increases inhibitory neurotransmission, leading to sedation and hypnosis . It also inhibits the excitatory neurotransmitter glutamate, further contributing to its depressant effects .

Pharmacokinetics

Sodium barbiturate is well absorbed orally, and it has a high volume of distribution due to its lipid solubility . It is metabolized by the liver through hepatic microsomal pathways . The half-life and clearance of sodium barbiturate can vary significantly among individuals, depending on factors such as age, liver function, and concurrent medications .

Result of Action

The primary molecular effect of sodium barbiturate is the enhancement of GABA-induced chloride currents, leading to neuronal hyperpolarization . At the cellular level, this results in decreased neuronal excitability and a calming effect on the brain . Clinically, this manifests as sedation, hypnosis, and in some cases, anesthesia . In high doses, sodium barbiturate can induce a state of deep coma .

Action Environment

The action of sodium barbiturate can be influenced by various environmental factors. For instance, the presence of other CNS depressants can potentiate the effects of sodium barbiturate . Additionally, changes in pH can affect the ionization state of the drug, potentially impacting its absorption and distribution . Chronic use of sodium barbiturate can lead to the development of tolerance, requiring higher doses to achieve the same effect .

Safety and Hazards

Barbituric acid, sodium salt should be handled with care. It is advised to keep away from heat and sources of ignition . Ingestion and inhalation of dust should be avoided . Suitable protective clothing should be worn when handling this compound . If ingested, medical advice should be sought immediately .

properties

IUPAC Name

sodium;pyrimidin-3-ide-2,4,6-trione
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQHHBYRYFICDV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)[N-]C1=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67-52-7 (Parent)
Record name Sodium barbiturate
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DSSTOX Substance ID

DTXSID80890587
Record name Sodium barbiturate
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Molecular Weight

150.07 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name Sodium barbiturate
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Product Name

Barbituric acid, sodium salt

CAS RN

4390-16-3, 24012-01-9
Record name Sodium barbiturate
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Record name Barbituric acid, sodium salt
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Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, sodium salt (1:1)
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Record name Barbituric acid, sodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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